molecular formula C15H16O3 B13060080 Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate

Cat. No.: B13060080
M. Wt: 244.28 g/mol
InChI Key: FWKJNOHCQIVKGH-UHFFFAOYSA-N
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Description

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a carboxylate ester functional group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable spirocyclic ketone with benzyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate is unique due to its specific combination of a benzyl group and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

benzyl 7-oxospiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C15H16O3/c16-13-6-7-15(13)8-12(9-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

FWKJNOHCQIVKGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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